molecular formula C13H15ClN2O3S B346024 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 944780-34-1

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B346024
CAS RN: 944780-34-1
M. Wt: 314.79g/mol
InChI Key: AGFWERYOVSABMF-UHFFFAOYSA-N
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Description

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has been studied extensively for its scientific research applications. This compound is commonly referred to as "compound X" in scientific literature. It is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.

Mechanism of Action

Compound X works by binding to the active site of the enzyme and blocking its activity. This leads to a decrease in the production of certain proteins that are involved in cell growth and proliferation. The exact mechanism of action of compound X is still being studied, but it is believed to involve the disruption of protein-protein interactions within the enzyme.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cell growth and proliferation, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for cancer therapy. Additionally, compound X has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its high potency and selectivity for the target enzyme. This makes it a valuable tool for studying the specific biological processes that are regulated by this enzyme. However, one limitation of using compound X is that it may have off-target effects on other enzymes or biological processes. This can lead to unintended effects and make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on compound X. One area of interest is the development of novel cancer therapies that target the enzyme inhibited by compound X. Another area of interest is the study of the biochemical and physiological effects of compound X in other disease models, such as inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential off-target effects.

Synthesis Methods

The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves several steps. The starting materials include 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 3,5-dimethyl-1H-pyrazole. These two compounds are reacted together in the presence of a base to form the final product. The synthesis method has been optimized to produce high yields of pure compound X.

Scientific Research Applications

Compound X has been used extensively in scientific research to study the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of cell growth and proliferation, making it a potential target for cancer therapy. Compound X has been shown to inhibit the activity of this enzyme, leading to a decrease in cell growth and proliferation. This makes it a valuable tool for studying the mechanisms of cancer development and identifying potential drug targets.

properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-8-5-12(19-4)13(7-11(8)14)20(17,18)16-10(3)6-9(2)15-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWERYOVSABMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=CC(=N2)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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